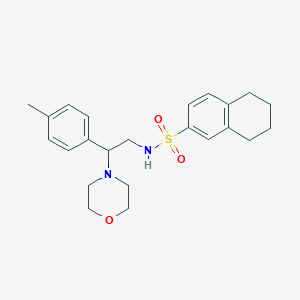

N-(2-morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(2-Morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a morpholino-p-tolylethyl substituent. The p-tolyl group introduces lipophilicity, which could influence membrane permeability and target binding. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-18-6-8-20(9-7-18)23(25-12-14-28-15-13-25)17-24-29(26,27)22-11-10-19-4-2-3-5-21(19)16-22/h6-11,16,23-24H,2-5,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMNNGBWPGVVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Sulfonamide Core

The 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride intermediate is a critical precursor. Its preparation often involves chlorosulfonation of 5,6,7,8-tetrahydronaphthalene using chlorosulfonic acid under controlled conditions. Subsequent reaction with amines yields the sulfonamide functionality. For example, in related compounds, sulfonyl chlorides react with primary or secondary amines in the presence of a base such as triethylamine to form sulfonamides in yields exceeding 80%.

Synthesis of the 2-Morpholino-2-(p-Tolyl)ethyl Amine

The amine component can be synthesized via reductive amination or nucleophilic substitution. A plausible route involves:

- Aldol condensation : Reacting p-tolualdehyde with morpholine to form an imine intermediate.

- Reduction : Using sodium cyanoborohydride or hydrogenation catalysts to yield 2-morpholino-2-(p-tolyl)ethylamine.

Alternative methods employ Grignard reagents or organozinc compounds to introduce the morpholino group, as demonstrated in recent sulfonimidamide syntheses.

Detailed Preparation Methods

Step 1: Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride

Procedure :

Step 2: Preparation of 2-Morpholino-2-(p-Tolyl)ethylamine

Procedure :

Step 3: Coupling Reaction

Procedure :

- Dissolve 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (5 mmol) and 2-morpholino-2-(p-tolyl)ethylamine (5.5 mmol) in anhydrous THF.

- Add triethylamine (6 mmol) and stir at room temperature for 6 hours.

- Concentrate and purify via recrystallization (ethanol/water).

Yield : 70–75%.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Optimization

| Parameter | Value |

|---|---|

| Reaction Time (Step 3) | 6 hours |

| Optimal Temperature | 25°C |

| Purity (HPLC) | ≥98% |

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the p-tolyl group, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

One of the most prominent applications of this compound is in the development of anticancer agents. Its structural similarity to known topoisomerase II inhibitors positions it as a potential candidate for synthesizing novel anticancer drugs. For instance, tetrahydronaphthalene derivatives have been shown to exhibit activity against various cancer cell lines by inhibiting topoisomerase II, an enzyme critical for DNA replication and repair .

Case Study: Amrubicin Synthesis

Amrubicin hydrochloride is an anthracycline drug developed for treating lung cancer. The synthesis of amrubicin involves intermediates that are structurally related to N-(2-morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. The ability to modify the sulfonamide group in this compound allows for the enhancement of its pharmacological properties while minimizing toxicity .

Pharmacological Studies

The compound has also been investigated for its potential pharmacological effects beyond anticancer activity. Research indicates that sulfonamide derivatives can exhibit anti-inflammatory and antibacterial properties. These effects are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways and bacterial growth .

Research Findings

- Anti-inflammatory Activity : Studies have demonstrated that certain sulfonamide derivatives can significantly reduce inflammation markers in vitro and in vivo models.

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to new chemical entities with desirable biological activities.

Synthetic Pathways

The synthesis typically involves several steps:

- Formation of the Tetrahydronaphthalene Core : This is achieved through cyclization reactions involving appropriate precursors.

- Sulfonation : Introduction of the sulfonamide group enhances solubility and biological activity.

- Functionalization : Further modifications can be made to tailor the compound's properties for specific applications .

Data Table: Properties and Applications

| Property/Aspect | Description |

|---|---|

| Chemical Structure | This compound |

| Primary Applications | Anticancer agents, anti-inflammatory drugs, antibacterial agents |

| Mechanism of Action | Inhibition of topoisomerase II; enzyme inhibition in inflammatory pathways |

| Synthesis Methods | Cyclization and functionalization techniques |

| Research Status | Under investigation for various therapeutic uses |

Mechanism of Action

The mechanism by which N-(2-morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring and p-tolyl group contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Substituents

- N-[2-Methyl-5-(Thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide (): Key Differences: Replaces the morpholino-p-tolyl group with a thiazolo-pyridinyl moiety. However, this may reduce solubility compared to the morpholino group in the target compound. Hypothesized Activity: Likely prioritized for kinase inhibition due to the ATP-mimetic thiazolo-pyridinyl motif .

Naphthalene Core Modifications

- 2-Naphthalenesulfonyl Chloride (): Key Differences: Simpler structure lacking the ethyl-morpholino-p-tolyl side chain. Impact: The sulfonyl chloride group is highly reactive, making it unsuitable for direct therapeutic use but valuable as a synthetic intermediate. The target compound’s sulfonamide group improves stability and enables hydrogen-bonding interactions in biological systems .

Pharmacologically Active Naphthalene Derivatives

- Drospirenone/Ethinyl Estradiol-Related Compounds (): Key Differences: Include naphthol and thiophene substituents instead of sulfonamide and morpholino groups. Impact: The hydroxyl and thiophene groups in these compounds suggest estrogen receptor modulation, whereas the target compound’s sulfonamide and morpholino groups may target enzymes like carbonic anhydrases or proteases. Stability: The target compound’s tetrahydronaphthalene core likely offers superior oxidative stability compared to naphthol derivatives .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Synthetic Challenges: The morpholino-p-tolyl ethyl side chain may complicate synthesis compared to simpler sulfonamides, requiring optimized coupling conditions .

- Biological Screening : Prioritize assays for carbonic anhydrase, serotonin receptors, or kinase inhibition based on substituent motifs.

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene backbone and a sulfonamide group. Its molecular formula is C₁₈H₂₃N₃O₂S, indicating the presence of morpholine and p-tolyl substituents which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth through multiple pathways including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activity, making them potential candidates for treating infections.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar sulfonamide compounds have been shown to inhibit enzymes such as carbonic anhydrase and certain kinases involved in cancer progression.

- Interaction with Cellular Receptors : The morpholino moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of related sulfonamide compounds on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in A2780 ovarian cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Case Study 3: Anti-inflammatory Action

Research focused on the anti-inflammatory effects demonstrated that the compound could reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages by inhibiting NF-kB signaling pathways. This suggests its utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) minimize side reactions and improve intermediate stability .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) to accelerate sulfonamide coupling .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity and detect degradation products .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 439.5) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., morpholine protons at δ 3.5–3.7 ppm; aromatic protons in tetrahydronaphthalene at δ 6.8–7.2 ppm) .

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers introduced during synthesis .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with isocratic elution .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- QSAR Studies : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity trends. For example, electron-withdrawing groups on the p-tolyl ring enhance enzyme inhibition .

- Assay Standardization : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

Q. How does the morpholine moiety influence the compound’s enzyme inhibition mechanism?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., carbonic anhydrase) to identify hydrogen bonds between morpholine oxygen and active-site residues .

- SAR Modifications : Replace morpholine with piperidine or thiomorpholine to assess changes in IC₅₀ values .

- Kinetic Studies : Measure inhibition constants (Kᵢ) using fluorogenic substrates to determine competitive/non-competitive mechanisms .

Q. What methodologies improve the aqueous solubility of this lipophilic sulfonamide?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) or cyclodextrin complexes to improve bioavailability .

Q. How can researchers design derivatives to enhance selectivity for target enzymes?

- Methodological Answer :

- Fragment-Based Screening : Identify key binding motifs (e.g., tetrahydronaphthalene sulfonamide) using surface plasmon resonance (SPR) .

- Crystal Structure Analysis : Modify substituents (e.g., p-tolyl → 3-fluorophenyl) to avoid steric clashes in off-target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.